2-[(3-phenoxybenzyl)thio]-N-phenylacetamide
Overview
Description
2-[(3-phenoxybenzyl)thio]-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19NO2S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.11365002 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phenolic Compounds and Antioxidant Activity
Phenolic compounds, such as acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant properties. These compounds exhibit varying degrees of inhibition against lipid peroxidation, showcasing their potential as antioxidants. The differences in their antioxidant efficiencies are attributed to the structural variations, particularly the presence of functional groups that may influence the stability of phenoxyl radicals (Dinis, Madeira, & Almeida, 1994).
Anticancer Activity of Heteroaryl Acetamide Derivatives
Research on 1H-inden-1-one substituted (heteroaryl)acetamide derivatives has revealed their potential anticancer activity. These compounds were synthesized and evaluated against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. The findings suggest that the structural incorporation of heteroaryl groups into the acetamide framework could impart significant anticancer properties (Karaburun et al., 2018).
Photocatalytic Degradation Studies
The photocatalytic degradation of pharmaceutical compounds, such as paracetamol, has been investigated to understand the environmental fate of these substances. Studies using TiO2 nanoparticles under UV light have demonstrated effective degradation and mineralization of paracetamol, highlighting the potential for photocatalytic processes in environmental remediation efforts (Jallouli et al., 2017).
Multitarget Molecular Hybrids
The synthesis of multitarget molecular hybrids incorporating cinnamic acids and paracetamol derivatives has shown promise in producing compounds with combined analgesic and anti-inflammatory properties. These hybrids exhibit diverse pharmacological activities, including lipoxygenase inhibition and analgesic effects, suggesting the potential for designing multifunctional therapeutic agents (Peperidou et al., 2014).
Properties
IUPAC Name |
2-[(3-phenoxyphenyl)methylsulfanyl]-N-phenylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c23-21(22-18-9-3-1-4-10-18)16-25-15-17-8-7-13-20(14-17)24-19-11-5-2-6-12-19/h1-14H,15-16H2,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECRRFYZHFUGTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.